1-Chloro-4-methoxybut-2-yne

Description

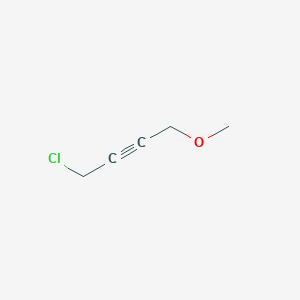

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxybut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-7-5-3-2-4-6/h4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLCLYKXNBWOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527898 | |

| Record name | 1-Chloro-4-methoxybut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-27-6 | |

| Record name | 1-Chloro-4-methoxybut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-methoxybut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Methoxybut 2 Yne

Direct Halogenation Approaches to Chloroalkyne Synthesis

Direct halogenation involves the introduction of a chlorine atom onto a precursor molecule in a single, definitive step. This is often achieved by converting a functional group, such as a hydroxyl group, into a chloride.

Conversion from Propargylic Alcohols and their Derivatives (e.g., 4-methoxy-but-2-yn-1-ol)

A primary and widely utilized method for synthesizing 1-Chloro-4-methoxybut-2-yne is the direct chlorination of its corresponding propargylic alcohol, 4-methoxy-but-2-yn-1-ol. nih.gov This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the alcohol into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. stackexchange.com This method is favored due to the ease of product purification, as the major byproducts are gases. stackexchange.com

The reaction conditions can be optimized to improve yield and minimize side reactions. For instance, the use of a base like pyridine (B92270) can be employed to neutralize the generated HCl. masterorganicchemistry.comreddit.com Temperature control is also crucial; reactions are often initiated at low temperatures (e.g., 0-15°C) to manage the exothermic nature of the reaction before being allowed to proceed to completion.

Table 1: Representative Conditions for Chlorination of Propargylic Alcohols

| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Propargyl Alcohol | Thionyl Chloride (SOCl₂) | Pyridine | Kerosene | ≤15°C | 60-70% |

| Propargyl Alcohol | Phosphorus Trichloride (PCl₃) | Pyridine | Kerosene | ≤10°C | 60-70% |

| 1,2-diphenylethanol | Thionyl Chloride (SOCl₂) | DMF (catalytic) | Toluene | Reflux | N/A reddit.com |

Halogenation of Related Butyne Precursors

Beyond the direct conversion of 4-methoxy-but-2-yn-1-ol, other butyne precursors can be subjected to halogenation to yield chloroalkynes. While specific examples for this compound are less common in readily available literature, general principles of alkyne halogenation apply. Terminal alkynes can undergo oxidative halogenation to form 1-haloalkynes. acs.orgthieme-connect.com For example, using a chloramine (B81541) salt as an oxidant in conjunction with a chloride source provides a pathway to 1-chloroalkynes. thieme-connect.com

Another potential, though less direct, route involves the functional group interconversion of other substituted butynes. For instance, a related butyne containing a different leaving group (e.g., a sulfonate) could theoretically undergo nucleophilic substitution with a chloride source. However, the most prevalent direct halogenation strategy remains the chlorination of the corresponding alcohol due to its efficiency and the accessibility of the starting material.

Indirect Synthetic Routes via Propargylic Ether Formation

Indirect routes offer alternative synthetic pathways that may involve the formation of reactive intermediates, which are then converted to the target chloroalkyne.

From Propargylic Carbonates

Propargylic carbonates serve as effective precursors for the synthesis of propargylic halides. mdpi.comnih.gov These substrates are generally more stable and easier to handle than the corresponding alcohols but can be activated under catalytic conditions. The synthesis of chloroalkynes from propargylic carbonates typically involves a substitution reaction where the carbonate group is displaced by a chloride ion. This transformation can be catalyzed by transition metals like palladium or nickel. nih.govacs.org The reaction's utility lies in its ability to proceed under mild conditions and its tolerance for a variety of functional groups. mdpi.comacs.org The regioselectivity of the reaction (i.e., whether the chloride adds at the same carbon as the leaving group or at the adjacent allenic position) can often be controlled by the choice of catalyst and ligands. acs.org

Utilizing Benzotriazole (B28993) Derivatives

Benzotriazole is a highly effective leaving group in nucleophilic substitution reactions, providing a powerful indirect method for preparing propargylic halides. The synthesis begins with the reaction of a propargylic alcohol, such as 4-methoxy-but-2-yn-1-ol, with a benzotriazole-based reagent to form a 1-(propargyl)benzotriazole intermediate. acs.orgacs.org This intermediate is then subjected to reaction with a suitable nucleophile. For the synthesis of propargylic ethers, an alkoxide is used. acs.org While the direct conversion to a chloride is less commonly cited than for amines or ethers, the principle remains sound. The stable benzotriazole anion is an excellent leaving group, facilitating the displacement by a chloride ion to yield the desired this compound. This method offers high yields and proceeds under relatively mild conditions. acs.orgresearchgate.net

Emerging and Sustainable Synthesis Techniques for Halogenated Alkynes (e.g., Continuous Flow Reactors)

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies. For the synthesis of halogenated alkynes, including propargyl chlorides, continuous flow technology represents a significant advancement. google.comjustia.com

Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and the ability to handle unstable intermediates. acs.org A patented continuous process for producing propargyl chloride involves continuously feeding the propargyl alcohol and a chlorinating agent (such as phosgene) along with a catalyst into a reaction zone maintained at a specific temperature (e.g., 40-70°C). google.comjustia.com This method allows for high purity product with minimal formation of byproducts like dichloropropenes. google.comjustia.com The ability to recycle unreacted materials further enhances the efficiency and sustainability of the process.

Reactivity and Mechanistic Investigations of 1 Chloro 4 Methoxybut 2 Yne

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group in 1-Chloro-4-methoxybut-2-yne is situated at a propargylic position, which significantly influences its reactivity in nucleophilic substitution reactions. Propargylic halides are known to undergo substitution via both S(_N)2 and S(_N)2' mechanisms, often leading to a mixture of propargylic and allenic products. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

In a typical S(_N)2 reaction, a nucleophile directly displaces the chloride ion, yielding the corresponding 4-methoxy-1-(nucleophilomethyl)but-2-yne. However, the presence of the adjacent alkyne can facilitate an S(_N)2' pathway, where the nucleophile attacks the terminal carbon of the alkyne, leading to the formation of an allenic product, 1-methoxy-4-(nucleophilomethyl)buta-2,3-diene, after rearrangement.

Studies on related propargyl halides have shown that soft nucleophiles, such as thiolates and azides, tend to favor the S(_N)2 pathway, while harder nucleophiles might show less selectivity. The methoxy (B1213986) group at the 4-position can also exert an electronic influence on the reaction, potentially affecting the stability of the transition states for both pathways.

| Nucleophile (Nu) | Reaction Pathway | Major Product |

| R-S⁻ | S(_N)2 | 4-methoxy-1-(thioalkyl)but-2-yne |

| N₃⁻ | S(_N)2 | 1-Azido-4-methoxybut-2-yne |

| R₂NH | S(_N)2 / S(_N)2' | Mixture of propargyl and allenyl amines |

| CN⁻ | S(_N)2 / S(_N)2' | Mixture of propargyl and allenyl nitriles |

This table illustrates the expected major products from the reaction of this compound with various nucleophiles based on the general reactivity of propargyl halides.

Electrophilic Addition Reactions Across the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions. Reagents such as hydrogen halides (HX) and halogens (X₂) can add across the alkyne, leading to the formation of substituted alkenes and alkanes. The regioselectivity of these additions is governed by the electronic effects of the substituents.

The addition of hydrogen halides, such as HBr, to unsymmetrical alkynes generally follows Markovnikov's rule, where the proton adds to the less substituted carbon atom, and the halide adds to the more substituted carbon, proceeding through a vinyl cation intermediate. libretexts.orglumenlearning.comlibretexts.org For this compound, the inductive effect of the chloromethyl group and the methoxymethyl group will influence the stability of the potential vinyl cation intermediates, thereby directing the regiochemical outcome.

The addition of halogens, like Br₂, to alkynes typically results in the formation of a dihaloalkene. libretexts.orglibretexts.org The initial addition often proceeds via an anti-addition mechanism, leading to the E-isomer. If an excess of the halogen is used, a second addition can occur to yield a tetrahaloalkane.

| Reagent | Regioselectivity | Expected Product (first addition) |

| HBr | Markovnikov | (E/Z)-1-Chloro-3-bromo-4-methoxybut-2-ene |

| Br₂ | anti-addition | (E)-1-Chloro-2,3-dibromo-4-methoxybut-2-ene |

| H₂O, H⁺/HgSO₄ | Markovnikov | 1-Chloro-4-methoxybutan-2-one |

This table provides the expected products from the electrophilic addition of various reagents to this compound based on established principles of alkyne reactivity.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The dual functionality of this compound makes it a versatile substrate for various metal-catalyzed transformations, including cascade reactions and cycloadditions.

While the classic Sonogashira coupling involves a terminal alkyne and a vinyl or aryl halide, propargylic halides like this compound can act as the electrophilic partner in related cross-coupling reactions. nih.gov Palladium-catalyzed coupling with a terminal alkyne could lead to a 1,4-diyne derivative. This initial coupling product can then undergo subsequent intramolecular reactions if a suitable nucleophile is present in the molecule, leading to the formation of heterocyclic compounds such as furans or pyrroles in a cascade sequence. nih.govnih.govnih.govntu.edu.tworganic-chemistry.orgorganic-chemistry.org

For instance, a palladium-catalyzed reaction with a terminal alkyne followed by an intramolecular cyclization of an in-situ generated intermediate could provide a pathway to substituted furans or pyrroles, depending on the reaction conditions and the nature of the reactants. nih.govnih.govnih.govntu.edu.tworganic-chemistry.orgorganic-chemistry.org

The alkyne moiety of this compound can participate in various transition metal-mediated cycloaddition reactions. Gold-catalyzed [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been reported to yield cyclobutene (B1205218) derivatives. nih.govorganic-chemistry.org In such a reaction, this compound would be expected to react with an alkene in the presence of a gold catalyst to form a functionalized cyclobutene. The chloro-substituent on the alkyne is often crucial for activating the triple bond towards cycloaddition. nih.govorganic-chemistry.orgnih.govacs.org

Indium(III) halides have emerged as effective catalysts for a variety of transformations involving alkynes. researchgate.netnih.govorganic-chemistry.org For propargylic systems, indium(III) catalysts can promote nucleophilic substitution reactions and cascade cyclizations. researchgate.netnih.govorganic-chemistry.org In the context of this compound, an indium(III)-catalyzed reaction with a suitable nucleophile could facilitate the formation of a propargyl cation intermediate, which could then be trapped by the nucleophile or undergo further intramolecular reactions. This methodology has been applied to the synthesis of various heterocyclic and carbocyclic frameworks.

Rearrangement Reactions and Functional Group Interconversions

Propargylic compounds, particularly under acidic conditions or in the presence of certain transition metals, are prone to rearrangement reactions. One of the most common rearrangements is the propargyl-allenyl isomerization. In the context of nucleophilic substitution reactions of this compound, the formation of allenic products via an S(_N)2' mechanism is a manifestation of this rearrangement.

Furthermore, while not directly applicable to the chloride, related propargyl alcohols are known to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated ketones or aldehydes. escholarship.orgrsc.org This highlights the potential for skeletal rearrangements in this class of compounds under specific catalytic conditions. Functional group interconversions, such as the conversion of the chloro moiety to other functional groups via nucleophilic substitution, significantly expand the synthetic utility of this compound. For example, conversion to the corresponding iodide could enhance its reactivity in certain cross-coupling reactions.

ICl-Mediated Transformations to Dihalo Ketones from Homopropargyl Ethers

An efficient and direct synthetic method has been developed for the functional group interconversion of methyl homopropargyl ethers into α-iodo-γ-chloro-ketones using iodine monochloride (ICl). acs.orgacs.org This transformation is noted for its high chemo- and regioselectivity. acs.org While the specific reactivity of this compound was not the direct subject of the primary study, the investigation of a structurally analogous compound, (4-methoxybut-1-yn-1-yl)benzene, provides significant insight into this chemical process. acs.orgresearchgate.net

The reaction of (4-methoxybut-1-yn-1-yl)benzene with three equivalents of ICl in acetonitrile (B52724) at -30°C, followed by stirring at room temperature, resulted in the formation of 4-chloro-2-iodo-1-phenylbutan-1-one in a 45% yield. researchgate.net This outcome was unexpected, as the initial goal was to synthesize a furan (B31954) derivative through an iodine-induced intramolecular cyclization. acs.orgresearchgate.net

The proposed mechanism for this transformation involves an ICl-induced 5-endo-dig cyclization of the methyl homopropargyl ether. acs.org This initial step leads to the formation of a five-membered oxonium ring intermediate. acs.org Subsequently, a nucleophilic attack by a chloride anion on the methylene (B1212753) carbon adjacent to the oxonium ion prompts a ring-opening. acs.org The resulting intermediate then undergoes protonation and demethylation, followed by enol-keto tautomerization, to yield the final α-iodo-γ-chloro-ketone product. acs.org Density functional theory (DFT) calculations have been employed to support the high chemoselectivity observed for the formation of the α-iodo-γ-chloro-ketone over the furan product. acs.org

This synthetic route is accommodating to a variety of functional groups, leading to the formation of α,γ-dihalo ketones with a high degree of regioselectivity. acs.orgresearchgate.net The reaction conditions and yields for the transformation of various substituted methyl homopropargyl ethers are summarized in the table below.

| Entry | Substrate | Product | Yield (%) |

| 1 | (4-methoxybut-1-yn-1-yl)benzene | 4-chloro-2-iodo-1-phenylbutan-1-one | 45 |

| 2 | 1-(4-methoxybut-1-yn-1-yl)-4-methylbenzene | 4-chloro-2-iodo-1-(p-tolyl)butan-1-one | Not Specified |

| 3 | Substrate with ortho-hindered phenyl group | Corresponding α-iodo-γ-chloro-ketone | Lower Yield |

| 4 | Naphthalene substituted substrate | Corresponding α-iodo-γ-chloro-ketone | Good Yield |

| 5 | Thienyl substituted substrate | Corresponding α-iodo-γ-chloro-ketone | Good Yield |

This table is a representation of the research findings; specific yield percentages for all substrates were not provided in the source material.

Radical Reactions and Mechanistic Pathways

While specific studies on the radical reactions of this compound are not extensively documented, its structure suggests potential reactivity through several radical-mediated pathways. The presence of both a chloroalkane and an alkyne functionality provides sites for radical initiation and subsequent reactions.

A plausible initiation step would involve the homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in such a molecule, particularly under UV light or in the presence of a radical initiator. This would generate a primary alkyl radical and a chlorine radical.

Initiation: Cl-CH2-C≡C-CH2-OCH3 + hv → •CH2-C≡C-CH2-OCH3 + Cl•

Once formed, these radicals can participate in a variety of propagation steps. For instance, the alkyl radical could undergo intramolecular cyclization, a common reaction pathway for radicals. nih.govmdpi.com Depending on the reaction conditions, a 5-exo-dig or 4-exo-dig cyclization could be envisioned, leading to the formation of cyclic radical intermediates. These intermediates could then be trapped by a radical scavenger or participate in further propagation steps.

Propagation (Example of Intramolecular Cyclization): •CH2-C≡C-CH2-OCH3 → [Cyclic Radical Intermediate]

Alternatively, in the presence of other reagents, the radicals could participate in intermolecular reactions. For example, the chlorine radical could abstract a hydrogen atom from another molecule, propagating the radical chain.

Propagation (Example of Hydrogen Abstraction): Cl• + R-H → HCl + R•

Termination of the radical chain reaction would occur through the combination of any two radical species present in the reaction mixture.

Termination: Cl• + Cl• → Cl2 •CH2-C≡C-CH2-OCH3 + Cl• → Cl-CH2-C≡C-CH2-OCH3 2 •CH2-C≡C-CH2-OCH3 → H3CO-CH2-C≡C-CH2-CH2-C≡C-CH2-OCH3

The alkyne moiety itself can also be involved in radical addition reactions. A radical species (X•) could add across the triple bond, generating a vinylic radical. This vinylic radical could then undergo further reactions, leading to a variety of potential products. The regioselectivity of such an addition would be influenced by the stability of the resulting vinylic radical.

It is important to note that these are proposed mechanistic pathways based on the general principles of radical chemistry. chemtube3d.com The actual products and mechanisms would be highly dependent on the specific reaction conditions, including the choice of solvent, initiator, and any other reacting species.

Applications of 1 Chloro 4 Methoxybut 2 Yne in Complex Molecule Synthesis

Role as a Key C5 Building Block in Carbon-Carbon Bond Formation

1-Chloro-4-methoxybut-2-yne serves as a valuable C5 synthon, capable of introducing the 4-methoxybut-2-ynyl group into various molecules through carbon-carbon bond formation. The primary site of reactivity is the sp³-hybridized carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution.

Detailed research has shown that propargyl halides are effective electrophiles in reactions with a wide range of nucleophiles, particularly organometallic reagents. While specific studies focusing solely on this compound are specialized, the reactivity pattern is well-established for this class of compounds. Organometallic reagents such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi) can displace the chloride ion to form a new carbon-carbon bond. This reaction effectively transfers the entire five-carbon methoxybutynyl fragment to the nucleophilic partner, making it a powerful tool for extending carbon chains by five units in a single step.

For instance, the reaction with a generic Grignard reagent can be depicted as follows:

Reaction Scheme: C-C Bond Formation

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|

This transformation is fundamental in building molecular complexity, allowing for the introduction of an alkyne functionality that can be further elaborated. More advanced applications include rhodium-catalyzed transfer hydrogenation reactions where propargyl chlorides couple with primary alcohols at the carbinol carbon, overriding the expected O-alkylation to achieve C-propargylation. researchgate.netnih.gov This method directly converts primary alcohols into homopropargylic alcohols, showcasing an advanced strategy for C-C bond formation. researchgate.netnih.gov

Synthesis of Heterocyclic Compounds

The internal alkyne of this compound is a key functional group for constructing ring systems, particularly heterocycles, through cycloaddition reactions.

The synthesis of complex fused thiophene (B33073) systems can often be achieved through cycloaddition pathways involving alkynes. Thiophene 1,1-dioxides, which are non-aromatic unsaturated sulfones, can act as dienes in [4+2] cycloaddition reactions. utexas.edu Subsequent extrusion of sulfur dioxide from the cycloadduct can lead to the formation of new aromatic rings. While the direct synthesis of the specific Naphtho[1,2-c]thiophene dioxide isomer using this compound is a highly specialized transformation, the general strategy often involves the reaction of a diene (like a thiophene 1,1-dioxide) with a dienophile (an alkyne).

In a related context, substituted naphthalenes can be prepared through the electrophilic cyclization of aryl-containing propargylic alcohols. nih.gov Furthermore, the synthesis of naphtho[2,3-b]thiophene-4,9-diones has been achieved in a one-pot reaction from 2-bromo-1,4-naphthoquinone and terminal alkynes, proceeding through a C-H sulfuration and 5-endo-dig cyclization pathway. nih.gov These methodologies highlight the utility of alkyne precursors in building complex fused heterocyclic frameworks like those of naphthothiophenes.

The alkyne functionality in this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. This reaction, often referred to as the Huisgen cycloaddition, is a concerted process that allows for the regioselective and stereoselective formation of rings.

Triazole Synthesis: When reacted with organic azides (R-N₃), the alkyne undergoes a [3+2] cycloaddition to form substituted 1,2,3-triazoles. The presence of the chloro and methoxy (B1213986) functionalities on the butyne backbone leads to the formation of highly functionalized triazole products that can serve as versatile intermediates in medicinal chemistry and materials science.

Isoxazole (B147169) Synthesis: Similarly, reaction with nitrile oxides (R-CNO), often generated in situ, yields isoxazole derivatives. Isoxazoles are important scaffolds in many biologically active compounds.

The general applicability of this reaction to propargyl functional groups makes this compound a suitable substrate for these transformations.

Table of 1,3-Dipolar Cycloaddition Reactions

| Dipole | Dipolarophile | Heterocyclic Product |

|---|---|---|

| Organic Azide (R-N₃) | This compound | 1,4-Disubstituted 1,2,3-Triazole |

Precursor for Advanced Butadiyne Systems (e.g., 1,4-bis(trimethylsilyl)-1,3-butadiyne)

This compound can be envisioned as a precursor for generating butadiyne systems, which are valuable building blocks for π-conjugated polymers, molecular wires, and complex natural products. A plausible synthetic route would involve a sequence of elimination reactions to form the conjugated diyne backbone.

For example, treatment with a strong base could initiate an elimination of hydrogen chloride. A subsequent step, potentially involving harsher conditions or a different reagent, could eliminate methanol (B129727) to furnish the 1,3-butadiyne (B1212363) core. This highly reactive intermediate can then be trapped with suitable reagents. To create stable and synthetically useful derivatives, the butadiyne is often capped with protecting groups, such as trimethylsilyl (B98337) (TMS) groups. The synthesis of 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365) typically proceeds via the oxidative homo-coupling (Glaser-Hay coupling) of trimethylsilylacetylene, but pathways from C4 precursors are also relevant in specific synthetic contexts. rsc.orgresearchgate.net The transformation of a functionalized C4 unit like this compound represents a potential alternative route to such advanced diyne systems.

Development of Amino Ketone Derivatives from Chloroalkyne Precursors

α-Amino ketones are prevalent structural motifs in pharmaceuticals and serve as crucial synthetic intermediates. nih.govorganic-chemistry.orgrsc.orgnih.gov A logical synthetic pathway to α-amino ketone derivatives from this compound involves a two-step process.

Hydration of the Alkyne: The internal alkyne can be hydrated, typically under acidic conditions with a mercury catalyst (or increasingly with gold or platinum catalysts), to yield a ketone. The regioselectivity of this hydration would be influenced by the electronic effects of the flanking chloromethyl and methoxymethyl groups, likely leading to the formation of 1-chloro-4-methoxypentan-2-one.

Nucleophilic Substitution: The resulting α-chloro ketone is an excellent electrophile. The chlorine atom can be readily displaced by a primary or secondary amine via an Sₙ2 reaction to afford the corresponding α-amino ketone derivative.

This sequence provides a direct method for converting the chloroalkyne backbone into a highly functionalized amino ketone structure, which can be further modified.

Proposed Synthesis of an Amino Ketone Derivative

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Hydration of this compound | 1-Chloro-4-methoxybutan-2-one |

Integration into Natural Product Synthesis and Analogues (e.g., via propargylation to homopropargylic alcohols)

The introduction of a propargyl group into a molecule is a key strategy in the synthesis of many natural products and their analogues. The resulting homopropargylic alcohols are versatile intermediates that can undergo a wide array of subsequent transformations. organic-chemistry.org this compound is an ideal reagent for such propargylation reactions. nih.govresearchgate.netmdpi.com

In a typical application, a carbonyl compound (an aldehyde or ketone) is treated with a propargylmetallic reagent. This reagent can be generated in situ from this compound using a metal such as zinc, indium, or tin in a Barbier-type reaction. The organometallic species then adds to the carbonyl carbon, forming a new C-C bond and, after workup, yielding a tertiary or secondary homopropargylic alcohol. nih.gov

This reaction provides access to chiral alcohols with multiple functional groups: the hydroxyl group, the alkyne, and the methoxy ether. Each of these can be selectively manipulated in subsequent synthetic steps, making this a powerful method for building the complex carbon skeletons found in natural products. The functionalized side chain introduced by this compound offers significant advantages over simpler propargylating agents like propargyl bromide.

Computational and Theoretical Studies on 1 Chloro 4 Methoxybut 2 Yne

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-Chloro-4-methoxybut-2-yne. These calculations provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity.

Molecular Geometry and Electronic Properties The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Following optimization, a range of electronic properties can be calculated. Methods like DFT, using functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can model the compound's electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces.

Reactivity Descriptors From the electronic structure, reactivity descriptors such as atomic partial charges and Fukui indices can be calculated. These descriptors help to pinpoint the most reactive sites within the molecule. For instance, in electrophilic reactions, an attacking reagent will target the site of highest electron density and HOMO localization. In nucleophilic attacks, the reagent will target sites with a positive partial charge and high LUMO localization. In the case of this compound, calculations can quantify the electrophilicity of the carbon atom bonded to the chlorine and the nucleophilicity of the alkyne's π-system.

DFT calculations on analogous haloalkyne systems have shown that the alkyne carbon atoms can bear significant partial charges, influencing their susceptibility to attack. beilstein-journals.org For example, in the electrophilic cyclization of N-alkyne-substituted pyrroles, Mulliken charge analysis was used to identify the more positively charged alkyne carbon as the site for intramolecular nucleophilic attack. beilstein-journals.org A similar analysis for this compound would be essential to predict regioselectivity in addition and cyclization reactions.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack.

| Calculated Property | Predicted Value/Observation | Implication for Reactivity |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest-energy electrons, localized primarily on the alkyne π-system. Governs reactivity towards electrophiles. |

| LUMO Energy | +0.8 eV | Represents the energy of the lowest-energy unoccupied orbital, with significant contribution from the σ* orbital of the C-Cl bond. Site for nucleophilic attack. |

| HOMO-LUMO Gap | 10.3 eV | A large gap suggests high kinetic stability, but the polarized bonds and functional groups still allow for specific reaction pathways. |

| Partial Atomic Charges | C(sp)-Cl: +0.15 | The carbon attached to chlorine is an electrophilic center, susceptible to nucleophilic substitution (SN2 or SN2'). |

| C(alkyne): -0.20 | The alkyne carbons are nucleophilic centers, prone to addition reactions with electrophiles like halogens or acids. | |

| Electrostatic Potential | Negative potential around the alkyne bond; Positive potential near the H atoms and the C-Cl carbon. | Visually confirms the nucleophilic character of the triple bond and the electrophilic nature of the chlorinated carbon. |

Note: The values in this table are representative examples derived from typical DFT calculations on similar small organic molecules and serve for illustrative purposes.

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

While quantum chemical calculations describe static, minimum-energy structures, chemical reactions are dynamic processes that occur in solution over time. Molecular dynamics (MD) simulations model the real-time motion of atoms and molecules, providing a powerful tool for exploring reaction pathways, conformational changes, and the role of the solvent.

Conformational Analysis this compound is a flexible molecule, and its reactivity can be influenced by its conformational state at the moment of reaction. MD simulations can explore the potential energy surface to identify various stable and metastable conformers and the energy barriers between them. Studies on other flexible alkyne-containing molecules have used MD to show that non-minimum energy conformations can be significantly populated in solution and are crucial for understanding experimental observations. nih.govacs.org For this compound, MD could reveal how intramolecular interactions, such as coordination of the methoxy (B1213986) oxygen to a metal catalyst, might favor a specific conformation that leads to a desired reaction product.

Simulating Reaction Mechanisms MD simulations, especially using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model the entire course of a chemical reaction. In a QM/MM simulation, the reacting species are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with computationally less expensive molecular mechanics. This approach allows for the simulation of reactions in a realistic solvent environment. acs.org

For example, a potential reaction of this compound is an electrophile-induced intramolecular cyclization. An MD simulation could track this process from the initial approach of the electrophile to the alkyne, through the formation of a cyclic intermediate (such as an oxonium ion if the methoxy group participates), to the final product. The simulation would provide critical information on the structure and lifetime of transition states and intermediates, as well as the role of individual solvent molecules in stabilizing charged species. acs.orgnih.gov

| Simulation Step | Description | Key Insights Gained |

| 1. System Setup | The reactant, this compound, is placed in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile). | Establishes the initial conditions and solvation shell structure around the reactant. |

| 2. Equilibration | The system is allowed to evolve under classical MD for a set period to reach thermal equilibrium. | Provides information on the stable conformations of the reactant in solution and its interactions with the solvent. |

| 3. QM/MM Reactive Simulation | A reaction coordinate is defined (e.g., the breaking of the C-Cl bond or the formation of a new bond to the alkyne). The system's energy is calculated along this path using QM/MM. | Elucidates the minimum energy path for the reaction, identifies transition states and intermediates, and calculates activation energy barriers. |

| 4. Analysis | The trajectory is analyzed to determine the lifetime of intermediates, the rearrangement of solvent molecules, and the stereochemical outcome of the reaction. | Provides a complete, dynamic picture of the reaction mechanism that can be directly compared with experimental kinetic data. |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

A crucial link between theoretical calculations and experimental chemistry is the prediction of spectroscopic properties. By calculating spectra for proposed intermediates and products, chemists can compare them with experimental data to verify a reaction's outcome and validate a proposed mechanism.

NMR Spectra Prediction Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The standard approach involves optimizing the molecular geometry and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. researchgate.net For flexible molecules, accuracy is improved by calculating the spectra for multiple low-energy conformers (often identified through MD or other conformational searches) and then averaging the chemical shifts, weighted by their Boltzmann population. researchgate.net

The ability to predict a ¹³C NMR spectrum is particularly useful for alkynes. chemrxiv.org For a reaction involving this compound, one could calculate the expected chemical shifts for the starting material, a proposed cyclic intermediate, and the final product. If the experimental spectrum of the reaction mixture matches the predicted spectrum of one of these species, it provides strong evidence for its existence.

Vibrational and Other Spectra Beyond NMR, computational methods can predict other types of spectra. The calculation of vibrational frequencies is routine and allows for the prediction of Infrared (IR) and Raman spectra. The characteristic C≡C triple bond stretch of the alkyne in this compound would have a predictable frequency. Tracking the disappearance of this band and the appearance of new bands (e.g., C=C double bonds or C-O ether stretches in a cyclized product) in a calculated spectrum can be correlated with experimental monitoring of a reaction. nih.gov

Furthermore, time-dependent DFT (TD-DFT) can predict electronic excitation energies, which correspond to UV-Visible spectra. For more complex systems or for identifying species with unique electronic properties, other techniques like predicting photoelectron spectra or rotational constants for microwave spectroscopy can also be performed, offering a comprehensive toolkit for characterizing reactive species. thieme-connect.demarquette.edu

| Spectroscopic Technique | Information Predicted by Computation | Application in Mechanistic Studies |

| ¹³C and ¹H NMR | Chemical shifts (δ) and spin-spin coupling constants (J). | Confirming the structure of starting materials and final products. Identifying transient intermediates by comparing calculated shifts with experimental data from in-situ monitoring. |

| IR / Raman | Vibrational frequencies and intensities. | Identifying key functional groups (e.g., C≡C, C-Cl, C-O) and tracking their transformation during a reaction. The calculated spectrum of a proposed intermediate can be compared to time-resolved IR experiments. |

| UV-Visible | Electronic transition wavelengths (λmax) and oscillator strengths. | Characterizing conjugated systems or species with chromophores that might be formed during the reaction. |

| Mass Spectrometry | Isotopic patterns and fragmentation pathways (less common). | While exact mass is trivial, predicting fragmentation can help interpret MS/MS data for structural confirmation. |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the propargylic chloride in 1-Chloro-4-methoxybut-2-yne makes it an ideal candidate for transition metal-catalyzed transformations. Future research is poised to explore a variety of catalytic systems to control the regioselectivity and stereoselectivity of its reactions.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for development. While these reactions are well-established, there is a continuous drive to develop more efficient and robust catalysts. For this compound, future work will likely focus on designing palladium catalysts with novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to fine-tune the reactivity and prevent undesired side reactions, such as homocoupling or isomerization. The mechanism of these couplings typically involves a Pd(0)/Pd(II) catalytic cycle, and a deeper understanding of the oxidative addition and reductive elimination steps with this specific substrate will be crucial.

Copper catalysis is another promising frontier, particularly for yne-allylic substitutions and the formation of allene (B1206475) derivatives. Copper catalysts are attractive due to their lower cost and unique reactivity, often proceeding through copper-allenylidene intermediates. Research into chiral copper complexes could open pathways for asymmetric transformations of this compound, providing enantiomerically enriched products. The development of ligand-free copper-catalyzed systems also presents an opportunity for more practical and sustainable synthetic methods.

Rhodium and nickel-based catalysts also offer intriguing possibilities. Rhodium catalysts are known to mediate unique cycloaddition reactions and C-C bond formations. For instance, rhodium-catalyzed transfer hydrogenation could lead to novel C-propargylation reactions. Nickel catalysts, often used for the substitution of propargyl bromides, could be adapted for the chloride derivative, potentially offering different reactivity and selectivity profiles. Recent advances in nickel-catalyzed photoredox strategies for the reduction of propargyl electrophiles to allenes could also be applied, offering a hydride-free and sustainable synthetic route.

The following table summarizes potential catalytic systems for future exploration:

| Catalyst Type | Potential Reaction | Key Research Focus |

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Sonogashira) | Ligand design for selectivity, mechanistic studies |

| Copper (Cu) | Yne-allylic substitution, allene synthesis | Chiral ligands for asymmetric synthesis, ligand-free systems |

| Rhodium (Rh) | Cycloadditions, C-propargylation | Novel cycloaddition pathways, transfer hydrogenation |

| Nickel (Ni) | Cross-coupling, allene synthesis | Adaptation from bromide substrates, photoredox catalysis |

Development of New Synthetic Strategies Utilizing this compound

As a bifunctional molecule, this compound is a valuable starting material for the synthesis of more complex molecular architectures. Future research will likely focus on developing novel synthetic strategies that take advantage of its dual reactivity.

Haloalkynes are recognized as powerful and versatile building blocks in organic synthesis. The development of cycloaddition reactions involving the alkyne moiety of this compound is a particularly promising area. For instance, [4+2] and [5+2] cycloadditions could be explored to construct complex carbocyclic and heterocyclic scaffolds. The presence of the chloro- and methoxy- groups can influence the electronic properties of the alkyne, potentially leading to unique reactivity and selectivity in these transformations.

The synthesis of allenes from propargyl electrophiles is a well-established field, and applying these methods to this compound could provide access to a range of functionalized allenes. These allenes can then serve as versatile intermediates for further transformations. Additionally, propargylic substitution reactions, where the chloride is displaced by a nucleophile, will continue to be a key strategy. Research into expanding the scope of nucleophiles and developing catalytic versions of these reactions will be important.

Furthermore, multicomponent reactions that involve both the alkyne and the chloride functionalities in a single synthetic operation could lead to a rapid increase in molecular complexity from a simple starting material. The design of tandem or cascade reactions initiated by a reaction at one functional group, followed by a subsequent transformation at the other, is a compelling research direction.

Advanced Applications in Materials Science and Functional Molecule Design

The unique structural features of this compound make it an attractive monomer or precursor for the synthesis of advanced materials and functional molecules.

In materials science, the alkyne group can be utilized for the synthesis of conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the methoxy (B1213986) group can enhance the solubility and processability of the resulting polymers, while the chloro- functionality provides a handle for post-polymerization modification. Future research could focus on the controlled polymerization of this compound and its derivatives to create materials with tailored properties.

In the realm of functional molecule design, this compound can serve as a scaffold for the synthesis of bioactive compounds and molecular probes. The butyne framework is found in a number of natural products and pharmaceuticals. The ability to introduce diverse functionalities through reactions at the chloro and alkyne positions allows for the creation of libraries of compounds for biological screening. For example, the alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to biomolecules or surfaces. The design of cyclophanes and other macrocycles incorporating the butyne unit is another area of interest, with potential applications in host-guest chemistry and molecular recognition.

Green Chemistry Approaches for Sustainable Production and Transformations

Future research into the synthesis and application of this compound will increasingly be guided by the principles of green chemistry. This includes the development of more sustainable methods for its production and subsequent transformations.

The current synthesis of propargyl chloride often involves reagents like phosgene (B1210022) or thionyl chloride, which are hazardous. A key area of future research will be the development of greener synthetic routes to this compound that avoid such toxic reagents and minimize waste generation.

In terms of its transformations, the use of catalytic rather than stoichiometric reagents is a fundamental green chemistry principle. The development of highly active and recyclable catalysts for reactions involving this compound will be a major focus. This includes the immobilization of catalysts on solid supports for easy separation and reuse. The use of more environmentally benign solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds (VOCs) is another important research direction. Furthermore, energy-efficient activation methods, such as photoredox catalysis, which can often be performed at room temperature, will be explored to reduce the energy consumption of synthetic processes.

The following table outlines potential green chemistry approaches for future research:

| Green Chemistry Principle | Application to this compound |

| Safer Synthesis | Development of phosgene-free routes to the compound. |

| Catalysis | Use of highly active and recyclable catalysts (e.g., immobilized Pd or Cu). |

| Benign Solvents | Performing reactions in water, ionic liquids, or bio-derived solvents. |

| Energy Efficiency | Employing photoredox or microwave-assisted catalysis to reduce energy input. |

| Atom Economy | Designing cascade or multicomponent reactions to maximize the incorporation of starting materials into the final product. |

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | SOCl₂, pyridine | CH₂Cl₂ | 78–85 | |

| Alkyne chlorination | Cl₂, FeCl₃ catalyst | CCl₄ | 65–72 |

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Key steps:

Geometry optimization : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to account for electron correlation .

Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the chloro group’s electron-withdrawing effect reduces electron density at the alkyne terminus, directing attack positions .

Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional choices .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The methoxy group (~δ 3.3 ppm in ¹H NMR) and chloro-alkyne coupling (J = 8–12 Hz) confirm substitution patterns. DEPT-135 distinguishes CH₂/CH₃ groups in the butyne chain .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100–2260 cm⁻¹) and C-Cl (~550–650 cm⁻¹) provide structural validation. Reference databases like NIST Chemistry WebBook aid peak assignments .

- Mass Spectrometry (EI-MS) : Molecular ion ([M]⁺) and fragment peaks (e.g., loss of Cl⁻ at m/z 35) confirm molecular weight and fragmentation pathways .

Advanced: How can researchers resolve contradictions in spectral data when identifying reaction byproducts involving this compound?

Methodological Answer:

- Triangulation : Cross-validate NMR, IR, and MS data to distinguish isomers (e.g., this compound vs. 1-Chloro-3-methoxybut-1-yne). For example, NOESY NMR can confirm spatial proximity of methoxy and alkyne groups .

- Computational comparison : Simulate spectra of proposed byproducts using Gaussian or ORCA software and match with experimental results. Discrepancies in C-Cl bond lengths (>1.7 Å in DFT vs. X-ray) may indicate steric hindrance .

- Controlled experiments : Vary reaction conditions (e.g., temperature, catalyst loading) to isolate intermediates and assign spectral features conclusively .

Advanced: What strategies enhance enantioselective catalysis for synthesizing chiral derivatives of this compound?

Methodological Answer:

- Chiral ligands : Use bisoxazoline or BINAP ligands with Cu(I)/Pd(0) catalysts to induce asymmetry during alkyne functionalization. Screen ligands via high-throughput experimentation (HTE) to optimize enantiomeric excess (ee) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving ee. Dielectric constant (ε) and hydrogen-bonding parameters should align with catalyst compatibility .

- Kinetic resolution : Monitor reaction progress with chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers and refine catalytic systems .

Q. Table 2: Enantioselective Catalytic Systems

| Catalyst System | Ligand | ee (%) | Reference |

|---|---|---|---|

| Cu(I)/BINAP | (R)-BINAP | 92 | |

| Pd(0)/Josiphos | SL-J009-1 | 88 |

Basic: How does the electronic structure of this compound influence its stability under varying pH conditions?

Methodological Answer:

- Acidic conditions : Protonation at the alkyne terminus increases electrophilicity, accelerating hydrolysis. Monitor degradation via UV-Vis (λ = 250–300 nm) and adjust buffer systems (e.g., phosphate vs. acetate) to stabilize the compound .

- Basic conditions : Methoxy groups donate electron density, reducing susceptibility to nucleophilic attack. Use Arrhenius plots (k vs. 1/T) to model degradation kinetics and identify safe storage pH ranges (e.g., pH 5–7) .

Advanced: What computational and experimental approaches validate the mechanistic pathways of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Transition-State Modeling : Locate transition states (TS) for Sonogashira coupling using QST2/QST3 methods. Compare activation energies (ΔG‡) for competing pathways (e.g., oxidative addition vs. transmetallation) .

- Isotopic labeling : Introduce ¹³C at the alkyne carbon to track bond formation via 2D NMR (HSQC). For example, ¹³C-¹H coupling in the product confirms C-C bond formation .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., KIE >1 indicates bond-breaking in TS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.